6-Phenyl-[2,2'-bipyridin]-4(1H)-one
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Overview
Description
6-Phenyl-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that features a bipyridine core with a phenyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one typically involves cyclometallation reactions. One common method includes the reaction of 6-phenyl-2,2’-bipyridine with metal complexes such as ruthenium(II), rhodium(II), platinum(II), palladium(II), and gold(III) . The reaction conditions often involve the use of solvents like dichloromethane and the presence of ligands to stabilize the metal complexes.
Industrial Production Methods
While specific industrial production methods for 6-Phenyl-[2,2’-bipyridin]-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:
Cyclometallation: Formation of metallated complexes with metals like ruthenium, rhodium, platinum, palladium, and gold.
Substitution Reactions: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Cyclometallation: Reagents include metal complexes (e.g., RuCl2, RhCl3) and solvents like dichloromethane.
Substitution Reactions: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products Formed
Metallated Complexes: These complexes exhibit unique properties such as solvatochromism and ionochromism.
Substituted Bipyridines: Products with various functional groups attached to the bipyridine core.
Scientific Research Applications
6-Phenyl-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and development due to its ability to form stable complexes with metals.
Industry: Utilized in materials science for the development of luminescent materials and sensors.
Mechanism of Action
The mechanism by which 6-Phenyl-[2,2’-bipyridin]-4(1H)-one exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties due to metal-ligand interactions. The molecular targets and pathways involved include:
Metal Coordination: The bipyridine core coordinates with metal ions, stabilizing them and altering their reactivity.
Electronic Transitions: The phenyl substituent can influence the electronic properties of the bipyridine core, leading to changes in absorption and emission spectra.
Comparison with Similar Compounds
6-Phenyl-[2,2’-bipyridin]-4(1H)-one can be compared with other bipyridine derivatives:
2,2’-Bipyridine: Lacks the phenyl substituent, resulting in different electronic properties.
1,10-Phenanthroline: Another common ligand with a similar structure but different coordination chemistry.
6-Phenyl-2,2’-bipyridine: Similar structure but without the ketone group, leading to different reactivity and applications.
These comparisons highlight the unique properties of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one, particularly its ability to form stable and versatile metal complexes.
Properties
Molecular Formula |
C16H12N2O |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-phenyl-6-pyridin-2-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17-14/h1-11H,(H,18,19) |
InChI Key |
HCPYBVMDHBBWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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